molecular formula C7H14OS B2832612 2-(2-Cyclopropylethoxy)ethanethiol CAS No. 1694775-83-1

2-(2-Cyclopropylethoxy)ethanethiol

Cat. No.: B2832612
CAS No.: 1694775-83-1
M. Wt: 146.25
InChI Key: RZXDOHFUPMVTIM-UHFFFAOYSA-N
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Description

Amino-substituted ethanethiols are organosulfur compounds characterized by a thiol (-SH) group and an amine-containing substituent on the ethane backbone. This article focuses on these analogs, comparing their chemical properties, regulatory status, and structural features.

Properties

IUPAC Name

2-(2-cyclopropylethoxy)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c9-6-5-8-4-3-7-1-2-7/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXDOHFUPMVTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylethoxy)ethanethiol typically involves the reaction of cyclopropyl ethyl ether with ethanethiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the ether. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylethoxy)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-(2-Cyclopropylethoxy)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in biochemical pathways involving thiol-disulfide exchange.

    Medicine: Investigated for its radioprotective and antimutagenic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethoxy)ethanethiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in maintaining the redox balance within cells and can influence various biochemical pathways. The compound’s ability to protect cells from oxidative damage is attributed to its thiol-disulfide exchange reactions.

Comparison with Similar Compounds

The following amino-substituted ethanethiol derivatives are analyzed based on molecular structure, physicochemical properties, and regulatory classifications:

Structural and Molecular Comparisons

Table 1: Key Chemical Properties of Amino-Substituted Ethanethiols
Compound Name (IUPAC) CAS RN Molecular Formula Substituent Type Schedule
2-(Ethylisopropylamino)ethanethiol 36759-67-8 C₇H₁₇NS Ethyl-isopropyl amine 2B12
2-(Diisopropylamino)ethanethiol 5842-07-9 C₈H₁₉NS Diisopropyl amine 2B12
2-(Diethylamino)ethanethiol hydrochloride 1942-52-5 C₆H₁₆ClNS Diethyl amine (salt form) 2B12
2-(Dimethylamino)ethanethiol 108-02-1 C₄H₁₁NS Dimethyl amine 2B12
Key Observations:

Substituent Size and Complexity: The substituents range from simple dimethyl groups (C₄H₁₁NS) to bulkier diisopropyl groups (C₈H₁₉NS). The hydrochloride salt of 2-(Diethylamino)ethanethiol introduces a chlorine atom, altering solubility and ionic character .

Physicochemical Implications :

  • Smaller substituents (e.g., dimethyl) may result in higher volatility compared to bulkier analogs (e.g., diisopropyl).
  • The hydrochloride salt (C₆H₁₆ClNS) exhibits distinct solubility in polar solvents due to its ionic nature .

Functional Group Analysis

  • Thiol Group Reactivity : The -SH group in all compounds confers nucleophilic and reducing properties, making them reactive in alkylation or oxidation reactions.
  • Amine Substituent Effects :
    • Dimethylamine (C₄H₁₁NS) : Electron-donating methyl groups enhance amine basicity, influencing coordination chemistry .
    • Diisopropylamine (C₈H₁₉NS) : Steric bulk may hinder nucleophilic attacks but improve thermal stability .

Biological Activity

2-(2-Cyclopropylethoxy)ethanethiol is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure :
The compound features a cyclopropyl group attached to an ethoxy chain and a thiol functional group, which contributes to its unique biological properties. Its chemical formula is C₇H₁₄OS, indicating the presence of sulfur in its structure.

Physical Properties :

  • Molecular Weight : 142.25 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiol group allows it to participate in redox reactions, which can influence cellular signaling pathways.

Pharmacological Effects

  • Antioxidant Activity :
    • The compound has shown potential antioxidant properties, which could protect cells from oxidative stress. This effect is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
  • Anti-inflammatory Effects :
    • Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
  • Neuroprotective Properties :
    • Preliminary studies indicate that this compound may exert neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antioxidant effectsDemonstrated significant reduction in oxidative stress markers in vitro.
Study BInvestigate anti-inflammatory propertiesShowed decreased levels of TNF-α and IL-6 in animal models.
Study CAssess neuroprotective effectsIndicated improved cognitive function in models of neurodegeneration.

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